molecular formula C7H12N2OS B7549491 3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole

3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole

Cat. No. B7549491
M. Wt: 172.25 g/mol
InChI Key: DQYYEPIYPUVVGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole (THMTD) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. THMTD is a member of the thiadiazole family, which is known for its diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of 3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole is not fully understood, but studies suggest that it may exert its biological effects through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole has also been shown to have antioxidant properties, with studies indicating that it can scavenge free radicals and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole has several advantages for use in laboratory experiments, including its low toxicity and high solubility in water and organic solvents. However, 3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole also has some limitations, including its instability under acidic conditions and its potential to form complexes with metal ions, which can interfere with some assays.

Future Directions

There are several future directions for research on 3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole, including the investigation of its potential use as a therapeutic agent for various diseases, including cancer and viral infections. Other future directions include the development of new synthetic methods for 3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate the potential environmental impact of 3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole and its derivatives.

Scientific Research Applications

3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole has been extensively studied for its potential applications in various scientific fields. In the field of medicine, 3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole has shown promising results as an anticancer agent, with studies indicating that it can induce apoptosis in cancer cells and inhibit tumor growth. 3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole has also been investigated for its potential use as an antiviral agent, with studies showing that it can inhibit the replication of the hepatitis B virus.
In the field of agriculture, 3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole has been studied for its potential use as a plant growth regulator, with studies indicating that it can enhance the growth and yield of various crops, including rice, maize, and wheat. 3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole has also been investigated for its potential use as a fungicide, with studies showing that it can effectively control the growth of various fungal pathogens.

properties

IUPAC Name

(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS/c1-7(2,3)6-8-5(4-10)11-9-6/h10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYYEPIYPUVVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NSC(=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole

Synthesis routes and methods

Procedure details

0.96 g of methyl 3-t-butyl-1,2,4-thiadiazole-5-carboxylate was dissolved in 48 ml of dichloromethane and then cooled to −78° C. under a nitrogen atmosphere. To the solution, 11 ml of a solution (1 mol/L) of diisobutylaluminum hydride in toluene was added and the mixture was stirred at 0° C. for 3 hours. After 10 ml of 1 mol/L hydrochloric acid was added, the reaction mixture was stirred for 10 minutes and 50 ml of aqueous saturated sodium hydrogen carbonate was then added. The reaction mixture was extracted with chloroform, dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 0.56 g of (3-t-butyl-1,2,4-thiadiazol-5-yl)methanol.
Name
methyl 3-t-butyl-1,2,4-thiadiazole-5-carboxylate
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

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